molecular formula C13H24N2OS B5665185 N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide

N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide

Cat. No.: B5665185
M. Wt: 256.41 g/mol
InChI Key: ISTQQKJSNMLUPY-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide is a thiourea derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide typically involves the reaction of isothiocyanate derivatives with secondary or primary amines. One conventional method includes treating cyclohexyl isothiocyanate with 3,3-dimethylbutanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and DNA. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the cyclohexyl and dimethylbutanamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyclohexylcarbamothioyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-13(2,3)9-11(16)15-12(17)14-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTQQKJSNMLUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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